molecular formula C20H22N4O3S2 B2522316 2-(4-Methoxybenzyl)-5-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)-1,3,4-thiadiazole CAS No. 1170603-92-5

2-(4-Methoxybenzyl)-5-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)-1,3,4-thiadiazole

Cat. No.: B2522316
CAS No.: 1170603-92-5
M. Wt: 430.54
InChI Key: RXFHYIJDWFBHEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Methoxybenzyl)-5-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)-1,3,4-thiadiazole is a useful research compound. Its molecular formula is C20H22N4O3S2 and its molecular weight is 430.54. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antitubercular Activity

A study by Badiger et al. (2013) involved the synthesis of a series of Mannich bases incorporating the 1,3,4-thiadiazole moiety, closely related to the compound of interest. These compounds exhibited significant antitubercular activity against Mycobacterium tuberculosis H37Rv. The study highlighted the importance of the piperidine substitution, which was found to enhance the pharmacological activity significantly. This suggests that modifications on the thiadiazole core can influence biological activity, pointing towards its potential applications in developing antitubercular agents (Naveen P. Badiger & I. M. Khazi, 2013).

Antimicrobial Studies

Patel and Agravat (2009) synthesized new pyridine derivatives, including structures similar to the mentioned compound, and assessed their antimicrobial activity. The synthesized compounds demonstrated considerable antibacterial activity, indicating the potential of such derivatives in developing new antimicrobial agents. This study underscores the significance of structural modifications in enhancing biological activities and opens avenues for further research into the applications of such compounds in antimicrobial therapy (N. B. Patel & S. N. Agravat, 2009).

Antiproliferative and Antimicrobial Properties

Gür et al. (2020) explored Schiff bases derived from 1,3,4-thiadiazole compounds for their biological activities. Some of these compounds showed high DNA protective ability and strong antimicrobial activity against specific pathogens. Additionally, certain derivatives exhibited cytotoxicity against cancer cell lines, suggesting their potential use in cancer therapy. The study demonstrates the versatile applications of thiadiazole derivatives in both antimicrobial and anticancer strategies, highlighting the compound's relevance in scientific research (M. Gür et al., 2020).

Mycobacterium tuberculosis GyrB Inhibitors

Jeankumar et al. (2013) designed thiazole-aminopiperidine hybrid analogues, targeting Mycobacterium tuberculosis GyrB ATPase. The study identified promising compounds with significant inhibitory activity against Mycobacterium tuberculosis, including a derivative similar to the compound of interest. These findings suggest potential applications of such derivatives as novel antituberculosis agents (V. U. Jeankumar et al., 2013).

Properties

IUPAC Name

2-[(4-methoxyphenyl)methyl]-5-(1-pyridin-3-ylsulfonylpiperidin-4-yl)-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3S2/c1-27-17-6-4-15(5-7-17)13-19-22-23-20(28-19)16-8-11-24(12-9-16)29(25,26)18-3-2-10-21-14-18/h2-7,10,14,16H,8-9,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXFHYIJDWFBHEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=NN=C(S2)C3CCN(CC3)S(=O)(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.